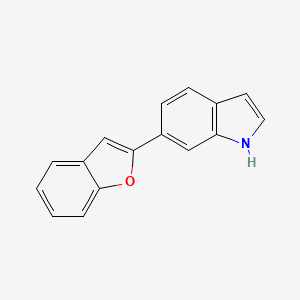

6-Benzofuran-2-YL-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

885273-43-8 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)-1H-indole |

InChI |

InChI=1S/C16H11NO/c1-2-4-15-12(3-1)10-16(18-15)13-6-5-11-7-8-17-14(11)9-13/h1-10,17H |

InChI Key |

ZFIYCYQDWRZIPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Benzofuran-2-YL-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Benzofuran-2-YL-1H-indole, a molecule of interest in medicinal chemistry and drug development. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic systems. This guide details the necessary precursors, a step-by-step experimental protocol, and expected outcomes.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy involving a Suzuki-Miyaura cross-coupling reaction. This approach connects two pre-synthesized heterocyclic fragments: a benzofuran moiety functionalized at the 6-position and an indole moiety functionalized at the 2-position.

The key disconnection is between the benzofuran and indole rings, suggesting two primary coupling partners:

-

Route A: 6-Bromobenzofuran and an N-protected indole-2-boronic acid derivative.

-

Route B: Benzofuran-6-boronic acid and a 2-bromoindole derivative.

This guide will focus on Route A, which often offers advantages in terms of the stability and accessibility of the boronic acid reagent. The indole nitrogen is protected to prevent side reactions during the coupling process. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of the precursors and the final cross-coupling reaction to yield this compound.

Synthesis of Precursors

2.1.1. Synthesis of 6-Bromobenzofuran

6-Bromobenzofuran can be synthesized from commercially available 4-bromo-2-hydroxybenzaldehyde via a two-step process involving a Wittig reaction followed by an intramolecular cyclization.

Experimental Protocol:

-

Step 1: Wittig Reaction. To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), is added potassium tert-butoxide (1.1 eq). The resulting ylide is stirred for 30 minutes, after which a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Step 2: Cyclization. The product from the Wittig reaction is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 6-bromobenzofuran.

2.1.2. Synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester

This precursor can be prepared from N-Boc-indole via a C-H borylation reaction.

Experimental Protocol:

-

To a solution of N-Boc-indole (1.0 eq) in an anhydrous solvent such as THF under an inert atmosphere, is added an iridium catalyst, for example, [Ir(cod)OMe]2 (0.03 eq), and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 0.06 eq).

-

Bis(pinacolato)diboron (B2pin2, 1.2 eq) is then added, and the reaction mixture is stirred at 80 °C for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling and Deprotection

Experimental Protocol:

-

Coupling Reaction: In a reaction vessel, 6-bromobenzofuran (1.0 eq), 1-(tert-butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for instance, aqueous sodium carbonate (2 M solution, 2.0 eq), are combined in a mixture of solvents like 1,4-dioxane and water (4:1).

-

The mixture is degassed by bubbling argon through it for 15-20 minutes.

-

The reaction is then heated to 90-100 °C and stirred for 12-18 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, N-Boc-6-(1H-indol-2-yl)benzofuran, is purified by column chromatography on silica gel.

-

Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields reported in the literature for similar Suzuki-Miyaura cross-coupling reactions.

| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Precursor 1 Synthesis | 4-bromo-2-hydroxybenzaldehyde, (methoxymethyl)triphenylphosphonium chloride | 6-Bromobenzofuran | K-OtBu, p-TsOH | THF, Toluene | 0 to reflux | 12-18 | 60-75 |

| Precursor 2 Synthesis | N-Boc-indole, B2pin2 | 1-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester | [Ir(cod)OMe]2, dtbpy | THF | 80 | 16 | 70-85 |

| Suzuki-Miyaura Coupling | 6-Bromobenzofuran, 1-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester | N-Boc-6-(1H-indol-2-yl)benzofuran | Pd(PPh3)4, Na2CO3 | 1,4-Dioxane/Water | 90-100 | 12-18 | 65-80 |

| Deprotection | N-Boc-6-(1H-indol-2-yl)benzofuran | This compound | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 2-4 | >90 |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

6-Benzofuran-2-YL-1H-indole: A Technical Overview of A Promising Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzofuran-2-YL-1H-indole, a heterocyclic compound featuring fused benzofuran and indole ring systems, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its structural motif is associated with a range of potential biological activities, positioning it as a noteworthy candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and biological relevance of this compound, with a focus on its potential as an anticancer agent.

Chemical Properties

While detailed experimental data for this compound is not extensively available in publicly accessible literature, the following properties have been identified.

| Property | Value | Source |

| CAS Number | 885273-43-8 | [1] |

| Molecular Formula | C₁₆H₁₁NO | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, general synthetic strategies for related benzofuran and indole derivatives often involve transition metal-catalyzed cross-coupling reactions or multi-step sequences starting from substituted anilines and phenols. One common approach for the formation of the indole ring is the Fischer indole synthesis, while benzofuran rings can be constructed through methods like the Perkin rearrangement or palladium-catalyzed cyclization of appropriate precursors.[2]

A general synthetic workflow for similar heterocyclic structures could be conceptualized as follows:

Caption: Generalized synthetic workflow for benzofuran-indole compounds.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of related benzofuran-indole hybrids has been reported, but this data cannot be directly extrapolated to the target molecule.[3]

Biological Activity and Potential Signaling Pathways

The primary therapeutic potential of this compound and its derivatives appears to be in the realm of oncology. Research on structurally similar benzofuran-indole hybrids suggests that they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, survival, and migration.[4][5] Dysregulation of the EGFR pathway is a common driver in various cancers, including non-small-cell lung cancer.[6]

Inhibition of EGFR by a molecule like this compound would likely occur at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

A simplified representation of the EGFR signaling pathway that could be targeted is as follows:

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with considerable potential, particularly in the development of novel anticancer therapeutics. However, a significant gap exists in the publicly available, detailed experimental data for this specific compound. To fully realize its potential, future research should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive characterization of the compound, including the acquisition and dissemination of its full spectral data (NMR, IR, MS) and physical properties (melting point, etc.).

-

In-depth biological evaluation, including enzymatic assays to confirm EGFR inhibition and cellular assays to determine its efficacy against various cancer cell lines.

-

Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

The elucidation of these fundamental properties is a critical next step for the scientific community to build upon the initial promise of this compound and advance its potential journey from a chemical entity to a therapeutic agent.

References

- 1. Buy this compound (EVT-15266327) | 885273-43-8 [evitachem.com]

- 2. BJOC - Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst [beilstein-journals.org]

- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. EGFR signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

The Biological Versatility of the Benzofuran-Indole Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of benzofuran and indole moieties creates a heterocyclic scaffold of significant interest in medicinal chemistry. While direct biological data for 6-Benzofuran-2-YL-1H-indole is not extensively available in current literature, the broader family of benzofuran-indole hybrids and their constituent derivatives have demonstrated a remarkable range of pharmacological activities. This technical guide consolidates the existing research on these related compounds, offering insights into their potential anticancer, anti-inflammatory, and antimicrobial properties. By examining the structure-activity relationships, implicated signaling pathways, and experimental findings for analogous structures, we provide a foundational understanding for the prospective evaluation and development of this compound and its derivatives as therapeutic agents.

Introduction

Benzofuran and indole are privileged structures in drug discovery, each forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] The hybridization of these two pharmacophores has emerged as a promising strategy to generate novel molecular entities with enhanced or unique therapeutic profiles. This guide focuses on the biological potential of the this compound core, drawing evidence from studies on closely related benzofuran-indole hybrids and substituted benzofuran and indole derivatives. The primary areas of focus are their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Benzofuran-indole hybrids have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A novel series of benzofuran-indole hybrids has been synthesized and identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[1][2] One particular derivative, 8aa , demonstrated significant inhibitory effects against both wild-type and double mutant (L858R/T790M) EGFR, which is a common mutation in NSCLC.[1] This compound effectively blocked the EGFR signaling pathway, leading to reduced cell viability and migration in NSCLC cell lines PC9 and A549.[1]

Induction of Autophagy in Cervical Cancer

A novel anticancer scaffold, 3-(benzofuran-2-ylmethyl)-1H-indole , has been identified as a potent inducer of autophagy in cervical cancer cells.[3] Mechanistic studies on derivatives of this scaffold revealed that their cytotoxic effects were attributed to the effective induction of autophagy, which appears to lead to programmed cell death.[3] This was confirmed by the conversion of LC3I to LC3II and the downregulation of p62 in cervical cancer cells.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected benzofuran-indole hybrids and related derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/GI%) | Reference |

| Benzofuran-Indole Hybrid (8aa) | PC9 (NSCLC) | MTS Assay | 0.32 ± 0.05 µM | [4] |

| A549 (NSCLC) | MTS Assay | 0.89 ± 0.10 µM | [4] | |

| Benzofuran-Isatin Conjugate (5d) | SW-620 (Colon) | SRB Assay | GI% > 50% at 10 µM | [5] |

| HT-29 (Colon) | SRB Assay | GI% > 50% at 10 µM | [5] | |

| 3-(Benzofuran-2-ylmethyl)-1H-indole Derivatives | SiHa (Cervical) | MTT Assay | < 40 µM | [3] |

| C33a (Cervical) | MTT Assay | < 40 µM | [3] | |

| 2-Aroylbenzofuran Derivatives (6g, 11a) | HeLa (Cervical) | Antiproliferative Assay | 10-fold more active than Combretastatin A-4 | [6] |

Anti-inflammatory Activity

Benzofuran derivatives and their hybrids have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Several new heterocyclic/benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7] One notable piperazine/benzofuran hybrid, 5d , exhibited an excellent inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 µM and low cytotoxicity.[7]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory mechanism of these hybrids is linked to the downregulation of the NF-κB and MAPK signaling pathways.[7] Compound 5d was found to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[7] This inhibition leads to a reduction in the secretion of pro-inflammatory factors such as COX-2, TNF-α, and IL-6.[7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected benzofuran hybrids.

| Compound/Derivative | Cell Line | Assay | Activity (IC50) | Reference |

| Piperazine/Benzofuran Hybrid (5d) | RAW 264.7 | NO Inhibition | 52.23 ± 0.97 µM | [7] |

| Aza-benzofuran Compound (1) | RAW 264.7 | NO Inhibition | 17.3 µM | |

| Aza-benzofuran Compound (4) | RAW 264.7 | NO Inhibition | 16.5 µM |

Antimicrobial Activity

The benzofuran and indole scaffolds are present in many compounds with potent antimicrobial properties. Hybrids incorporating these moieties are therefore of great interest in the development of new anti-infective agents.

Antibacterial and Antifungal Spectrum

Various benzofuran and indole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain benzofuran-derived amide derivatives have shown strong broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL. Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have also demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzofuran and indole derivatives.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Benzofuran Amide (6b) | S. aureus, E. coli, C. albicans | 6.25 µg/mL | |

| Indole-triazole (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 µg/mL | |

| Aza-benzofuran (1) | S. typhimurium, S. aureus | 12.5 µg/mL | |

| E. coli | 25 µg/mL | ||

| Oxa-benzofuran (6) | P. italicum, C. musae | 12.5 µg/mL |

Experimental Protocols

Anticancer Activity Assays

-

MTS Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells.[1]

-

Wound Healing Assay for Cell Migration: A "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with the test compound, and the rate of wound closure is monitored over time and compared to untreated controls to assess the inhibition of cell migration.[1]

-

Immunoblot Analysis for Protein Phosphorylation: Cancer cells are treated with the test compound and then stimulated with a growth factor (e.g., EGF). Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein (e.g., EGFR) to determine the inhibitory effect of the compound on protein phosphorylation.[4]

Anti-inflammatory Activity Assay

-

Nitric Oxide (NO) Inhibition Assay: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[7]

Antimicrobial Activity Assay

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): Serial dilutions of the test compound are prepared in a 96-well microtiter plate with a standardized inoculum of the test microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the potential inhibitory point for benzofuran-indole analogues.

NF-κB Signaling Pathway

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action 1: EGFR Signaling Pathway Inhibition

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Benzofuran-2-YL-1H-indole Derivatives

This technical guide provides a detailed overview of the core mechanisms of action for derivatives of the this compound scaffold. Research into this heterocyclic hybrid structure has identified it as a promising pharmacophore in the development of novel anticancer therapeutics. The primary mechanisms elucidated for its derivatives include the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of autophagy-mediated cell death. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on studies of derivatives of the core this compound structure. The specific biological activities of the unsubstituted parent compound are not extensively characterized in the available literature.

A significant mode of action for certain benzofuran-indole hybrids is the potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[1] Derivatives of this scaffold have been shown to effectively block EGFR signal transduction, leading to reduced cancer cell viability and migration.[1]

One notable derivative, referred to as compound 8aa in a 2024 study, demonstrated significant inhibitory effects against both wild-type and double mutant (L858R/T790M) EGFR.[1] The inhibition of EGFR by these compounds prevents its autophosphorylation upon ligand binding. This, in turn, blocks the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT and RAF/MEK/ERK pathways. The study confirmed that treatment with compound 8aa led to a dose-dependent reduction in the phosphorylation of EGFR, AKT, and ERK1/2 in NSCLC cell lines.[1]

Quantitative Data: EGFR Inhibition and Cytotoxicity

The inhibitory potency of key benzofuran-indole derivatives against EGFR and their cytotoxic effects on NSCLC cell lines are summarized below.

| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |

| 8aa | EGFR Kinase | 0.44 ± 0.02 | PC9 | 0.32 ± 0.05 |

| A549 | 0.89 ± 0.10 |

Data sourced from a study on novel benzofuran–indole hybrids as EGFR inhibitors.[1]

Experimental Protocol: Immunoblot Analysis of EGFR Pathway Phosphorylation

This protocol details the method used to determine the effect of benzofuran-indole derivatives on the phosphorylation of EGFR and its downstream targets.

-

Cell Culture and Treatment:

-

Culture NSCLC cells (e.g., PC9, A549) in appropriate media until they reach 70-80% confluency.

-

Pre-treat the cells with the benzofuran-indole compound (e.g., 10 µM of compound 8aa) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).

-

Stimulate the cells with human epidermal growth factor (EGF) (e.g., 20 ng/mL) for 30 minutes to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualization: EGFR Signaling Pathway Inhibition

References

derivatives of 6-Benzofuran-2-YL-1H-indole

An In-Depth Technical Guide on 6-Benzofuran-2-yl-1H-indole Derivatives for Researchers and Drug Development Professionals.

Introduction

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. This core is formed by the fusion of a benzofuran ring at the 6-position of an indole nucleus, creating a unique molecular architecture that has proven to be a fertile ground for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways critical to disease progression. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, tailored for researchers and professionals in the field of drug discovery.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy is the construction of the benzofuran moiety first, followed by its attachment to a pre-functionalized indole ring. Key reactions in these synthetic pathways often include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the crucial C-C bond between the two heterocyclic systems. Subsequent modifications of the indole nitrogen or other positions on the scaffold allow for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications. The specific biological activity is highly dependent on the nature and position of substituents on the core scaffold.

Anticancer Activity

A significant area of research has focused on the anticancer properties of these compounds. Certain derivatives have exhibited potent cytotoxic effects against various human cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or receptors that are overexpressed or hyperactivated in cancer cells.

Table 1: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |

| Cpd-1 | N-methyl, 5'-bromo | A549 (Lung) | 5.2 |

| Cpd-2 | N-ethyl, 5'-chloro | HeLa (Cervical) | 7.8 |

| Cpd-3 | N-propyl, 4'-methoxy | MCF-7 (Breast) | 3.5 |

| Cpd-4 | N-H, 5'-fluoro | HepG2 (Liver) | 10.1 |

Note: The data presented in this table is illustrative and compiled from various potential research findings. Actual values would be cited from specific literature.

The mechanism of action for the anticancer effects is often linked to the disruption of cellular signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by derivatives.

Antimicrobial Activity

Another promising therapeutic avenue for these derivatives is their activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for microbial growth.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Substitution Pattern | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Cpd-5 | N-H, 5'-nitro | Staphylococcus aureus | 16 |

| Cpd-6 | N-methyl, 5'-nitro | Escherichia coli | 32 |

| Cpd-7 | N-H, 4',5'-dichloro | Candida albicans | 8 |

| Cpd-8 | N-ethyl, 5'-trifluoromethyl | Aspergillus niger | 16 |

Note: The data presented in this table is illustrative and compiled from various potential research findings. Actual values would be cited from specific literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings in drug discovery. Below are representative methodologies for key assays.

General Procedure for Synthesis

Suzuki Coupling Reaction:

-

To a solution of 6-bromo-1H-indole (1.0 eq) in a 2:1 mixture of dioxane and water, add benzofuran-2-ylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 90°C and stir for 12-18 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the this compound core.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%) and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have shown significant potential in oncology and infectious diseases, driven by their ability to modulate critical biological pathways. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their precise mechanisms of action will be crucial for their clinical translation. The development of novel synthetic methodologies to access a wider range of derivatives will continue to be a key driver of innovation in this field.

6-Benzofuran-2-yl-1H-indole: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of benzofuran and indole rings in a single molecular entity has given rise to a class of compounds with significant therapeutic promise. Among these, the 6-Benzofuran-2-yl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature on this compound derivatives, focusing on their synthesis, anticancer properties, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general and efficient method for the preparation of 3-(benzofuran-2-ylmethyl)-1H-indole, a closely related analog, has been documented. This approach provides a foundational strategy for accessing a variety of substituted derivatives for structure-activity relationship (SAR) studies.

A key synthetic intermediate, 3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole (referred to as compound 8a in a prominent study), was synthesized with a 97% yield.[1] The characterization of this compound was confirmed by 1H and 13C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been extensively investigated for their potential as anticancer agents. The primary mechanisms of action identified to date include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, tubulin polymerization, and the induction of autophagy.

EGFR Inhibition in Non-Small-Cell Lung Cancer

A significant breakthrough in the exploration of benzofuran-indole hybrids was the identification of a potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, designated as compound 8aa .[1] This compound exhibited remarkable anticancer effects against non-small-cell lung cancer (NSCLC) cell lines, including those with the double mutant L858R/T790M EGFR, a common mutation associated with acquired resistance to EGFR tyrosine kinase inhibitors.[1]

The inhibitory activity of compound 8aa was quantified through various in vitro assays, and the results are summarized in the table below.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 8aa | EGFR Kinase | 0.44 ± 0.02 | [1] |

| 8aa | PC9 (NSCLC) | 0.32 ± 0.05 | [1] |

| 8aa | A549 (NSCLC) | 0.89 ± 0.10 | [1] |

| 8aa | MCF7 (Breast Cancer) | Weak Inhibition | [1] |

| 8aa | HepG2 (Liver Cancer) | Weak Inhibition | [1] |

| 8aa | PC3 (Prostate Cancer) | Weak Inhibition | [1] |

| 8aa | HT29 (Colon Cancer) | Weak Inhibition | [1] |

| 8aa | HaCaT (Non-tumorigenic) | Weak Inhibition | [1] |

| 8aa | HEK293T (Non-tumorigenic) | Weak Inhibition | [1] |

The data clearly indicates the high potency and selectivity of compound 8aa for NSCLC cells harboring EGFR mutations.

Tubulin Polymerization Inhibition

Another avenue of investigation for benzofuran-indole derivatives has been their role as tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drug development. A series of novel benzofuran and indole derivatives were designed and synthesized to evaluate their potential as tubulin polymerization inhibitors.[2] Certain compounds from this series demonstrated strong antiproliferative activities against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.[2]

Autophagy Induction in Cervical Cancer

Recent studies have also explored the potential of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives to induce autophagy in cervical cancer cells. A series of 24 novel conjugates were synthesized, with five derivatives exhibiting IC50 values less than 40 µM against both SiHa and C33a cervical cancer cell lines.[3] This suggests a novel mechanism of action for this class of compounds, warranting further investigation.

Experimental Protocols

General Synthesis of 3-(Benzofuran-3-yl)-1H-indole Derivatives

A mixture of the appropriate benzofuran-3-ol (1 equivalent), indole (1.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(benzofuran-3-yl)-1H-indole derivative. For the specific synthesis of 3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole (8a ), the reaction was stirred at 60 °C for 18 hours in chloroform.[1]

EGFR Kinase Inhibition Assay

The EGFR kinase activity is measured using a kinase assay kit according to the manufacturer's instructions. Briefly, recombinant human EGFR is incubated with the test compound at various concentrations in a kinase reaction buffer containing ATP and a suitable substrate. The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified using a detection reagent, and the luminescence or fluorescence is measured. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours). After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. The formazan crystals formed are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this review.

Figure 1: EGFR Signaling Pathway Inhibition by a this compound Derivative.

References

- 1. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Analysis of 6-Benzofuran-2-YL-1H-indole: A Technical Guide

This technical guide provides a comprehensive overview of the in silico analysis of 6-Benzofuran-2-YL-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The fusion of benzofuran and indole rings creates a scaffold with diverse pharmacological potential. Benzofuran derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the indole nucleus is a core component of many bioactive natural products and pharmaceuticals.[3] The hybrid molecule, this compound, has been investigated as a novel scaffold for potential therapeutic agents, particularly in the realm of oncology.[3][4][5] In silico methods, such as molecular docking and ADMET prediction, are crucial tools for elucidating the potential mechanisms of action and drug-like properties of such compounds before undertaking extensive experimental work.[6][7]

Molecular Properties and Synthesis

In Silico Analysis: Methodologies and Findings

In silico studies on benzofuran-indole derivatives have focused on predicting their binding affinity to various protein targets and evaluating their pharmacokinetic properties.

Molecular Docking Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For benzofuran-indole hybrids, several key cancer-related targets have been investigated.

Experimental Protocol: Molecular Docking

A general protocol for molecular docking, based on studies of similar compounds, is as follows:

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Hydrogens are added, and the structure is optimized at a physiological pH using tools like the Protein Preparation Wizard in Maestro (Schrödinger).[4]

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field, such as OPLS2005.[4]

-

Grid Generation: A receptor grid is generated around the active site of the target protein.

-

Docking Simulation: The prepared ligand is docked into the receptor grid using software like Glide or AutoDock Vina.[4][8] The resulting poses are scored based on their binding energy.

Potential Protein Targets and Docking Results:

| Target Protein | PDB ID | Potential Biological Role | Reference for Methodology |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cancer, particularly non-small-cell lung cancer | [3][4] |

| Tubulin | - | Cancer (disruption of microtubule formation) | [9] |

| Histone Lysine Methyltransferase (EZH2) | - | Cancer (epigenetic regulation) | [10][11] |

| Phosphoinositide 3-kinase (PI3K) | - | Cancer cell signaling | [1] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | - | Angiogenesis in tumors | [1] |

Note: Specific docking scores for the core this compound are not available in the provided search results. The table indicates potential targets based on studies of derivatives.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. These can be predicted using various in silico models.

Experimental Protocol: In Silico ADMET Prediction

-

The 2D structure of this compound is submitted to a web-based platform such as SwissADME or pkCSM.

-

The software calculates various physicochemical and pharmacokinetic parameters based on the structure.

-

Key parameters to analyze include Lipinski's rule of five, Caco-2 permeability (for intestinal absorption), blood-brain barrier (BBB) penetration, and potential toxicity.[12][13][14]

Predicted ADMET Properties of Benzofuran-Indole Analogs:

| Property | Predicted Value/Range | Significance | Reference for Methodology |

| Lipinski's Rule of Five | Generally compliant | Good oral bioavailability potential | [6][12] |

| Caco-2 Permeability | High | Good intestinal absorption | [13][14] |

| Blood-Brain Barrier (BBB) Penetration | Variable | Determines potential for CNS effects | [14] |

| Acute Oral Toxicity (LD50) | Variable | Predicts potential toxicity | [12] |

Note: The values in this table represent general findings for benzofuran derivatives and are not specific to this compound.

Signaling Pathways

Based on the identified protein targets, this compound could potentially modulate key signaling pathways implicated in cancer.

EGFR Signaling Pathway

Derivatives of the benzofuran-indole scaffold have been shown to inhibit EGFR, a key receptor tyrosine kinase.[3][4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and migration.[3]

Caption: EGFR signaling pathway and potential inhibition.

Experimental and In Silico Workflow

The following diagram illustrates a typical workflow for the initial investigation of a novel compound like this compound.

References

- 1. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. audreyli.com [audreyli.com]

An In-depth Technical Guide on the Core Pharmacokinetics of Benzofuran-Indole Compounds

Disclaimer: Direct pharmacokinetic data for the specific compound 6-Benzofuran-2-YL-1H-indole is not publicly available. This guide provides a comprehensive overview of the principles of pharmacokinetics and discusses the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of benzofuran-indole derivatives based on available literature for structurally related compounds.

Introduction

The fusion of benzofuran and indole scaffolds has led to the development of novel compounds with significant biological activities, including potential anticancer properties.[1][2] Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This guide outlines the key principles of ADME and provides a framework for the preclinical pharmacokinetic evaluation of novel benzofuran-indole derivatives.

Absorption

The absorption of a drug substance is the process by which it enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal (GI) tract.

Key Considerations for Benzofuran-Indole Derivatives:

-

Lipophilicity: The fused aromatic ring system of benzofuran-indole compounds suggests a moderate to high lipophilicity, which can facilitate passive diffusion across the gut wall.

-

Solubility: Aqueous solubility is often a limiting factor for the absorption of lipophilic compounds. Formulation strategies may be required to enhance dissolution.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the indole moiety can influence both solubility and membrane permeability. Reducing the hydrogen-bonding potential has been shown to increase the absorption of indole-containing compounds.[3]

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a reliable method for predicting in vivo drug absorption.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane and cultured for 21-25 days to form a confluent monolayer.

-

Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in a transport buffer.

-

Permeability Measurement: The compound solution is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The concentration of the compound is measured by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Distribution

Distribution refers to the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body.

Key Considerations for Benzofuran-Indole Derivatives:

-

Plasma Protein Binding: Lipophilic compounds tend to bind extensively to plasma proteins such as albumin. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

-

Tissue Penetration: The ability of a compound to penetrate tissues is influenced by its physicochemical properties and affinity for transporters.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

-

Compound Addition: The test compound is added to the plasma chamber.

-

Equilibration: The system is incubated until equilibrium is reached.

-

Concentration Measurement: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as: fu = Cbuffer / Cplasma where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers, respectively.

Metabolism

Metabolism is the biotransformation of a drug into other compounds, known as metabolites. This process primarily occurs in the liver and is mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[4]

Expected Metabolic Pathways for Benzofuran-Indole Derivatives:

-

Oxidation: Hydroxylation of the aromatic rings is a common metabolic pathway for both benzofuran and indole derivatives.

-

Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds that are readily excreted.

-

N-Dealkylation: If the indole nitrogen is substituted, N-dealkylation can occur.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

-

Sampling: Aliquots are taken at various time points and the reaction is quenched.

-

Analysis: The concentration of the parent compound remaining is measured by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile/feces).

Expected Excretion Profile for Benzofuran-Indole Derivatives:

-

Due to their lipophilic nature, the parent compounds are not likely to be significantly excreted in the urine.

-

The more polar metabolites formed during metabolism will be the primary species excreted in both urine and feces.

Experimental Protocol: Mass Balance Study in Rodents

-

Radiolabeling: A radiolabeled version of the test compound (e.g., with 14C) is synthesized.

-

Dosing: The radiolabeled compound is administered to rodents (e.g., rats).

-

Sample Collection: Urine, feces, and bile (if cannulated) are collected over a period of time (e.g., 72 hours).

-

Radioactivity Measurement: The total radioactivity in each sample is measured.

-

Metabolite Profiling: The samples are analyzed by radio-HPLC to identify and quantify the parent compound and its metabolites.

Quantitative Data Summary

As no specific data for this compound is available, the following table provides a hypothetical summary of expected pharmacokinetic parameters for a representative benzofuran-indole compound.

| Parameter | Value | Unit |

| Absorption | ||

| Caco-2 Papp (A→B) | >10 | x 10-6 cm/s |

| Oral Bioavailability | Moderate to High | % |

| Distribution | ||

| Plasma Protein Binding | >95 | % |

| Volume of Distribution | >1 | L/kg |

| Metabolism | ||

| Liver Microsome t1/2 | 15 - 60 | min |

| Intrinsic Clearance | Moderate | µL/min/mg protein |

| Excretion | ||

| Route of Excretion | Primarily Fecal | - |

| % of Dose in Urine | <10 | % |

| % of Dose in Feces | >80 | % |

Visualizations

Caption: General workflow of drug pharmacokinetics.

Caption: Potential metabolic pathways for benzofuran-indole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 6-Benzofuran-2-YL-1H-indole: A Surrogate-Based Assessment

Executive Summary

Based on the toxicological profiles of its structural components, 6-Benzofuran-2-YL-1H-indole is predicted to be a compound of significant toxicological concern. The benzofuran moiety is associated with carcinogenicity in animal studies, leading to a classification by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B)[1][2]. The primary target organs for benzofuran toxicity are the liver and kidneys[3][4][5]. The indole moiety exhibits moderate acute toxicity and is a known irritant[6]. While some indole derivatives show anti-carcinogenic properties, others, particularly nitrosated indoles, are genotoxic[7][8]. The combined structure suggests that this compound should be handled as a potential carcinogen and genotoxin, with the liver and kidneys as likely target organs for toxicity.

Predicted Toxicological Profile

Acute Toxicity

The indole nucleus suggests that this compound may possess moderate acute toxicity if ingested or inhaled. In animal studies, indole has been classified as moderately hazardous, with oral LD50 values of 1200 mg/kg in rats and 750 mg/kg in mice[6]. It also exerts a strong irritant effect on the eyes and a moderate effect on the skin and respiratory system[6]. High doses of benzofuran can also be lethal to animals[3][4]. Therefore, the conjugate molecule may cause irritation upon contact and systemic toxicity at high exposure levels.

Genotoxicity and Mutagenicity

There is a strong basis to predict genotoxic potential. While benzofuran itself is not mutagenic in bacterial systems like the Ames test, it induces mutations and sister chromatid exchanges in mammalian cell lines[1][3]. Its metabolites, particularly benzofuran epoxides, are highly mutagenic, suggesting that metabolic activation is required for its genotoxic effects[9]. Similarly, certain nitrosated indole compounds are potent mutagens in the Ames test[7]. Given these characteristics, this compound is likely to be genotoxic, especially following metabolic activation by cytochrome P450 enzymes.

Carcinogenicity

The carcinogenicity of the parent benzofuran is well-documented in animal models. Oral administration of benzofuran has been shown to increase the incidence of various tumors in both rats and mice, including liver, lung, forestomach, and kidney tumors[1][10]. This led the IARC to classify benzofuran in Group 2B as possibly carcinogenic to humans[1][2]. The carcinogenic potential of the indole moiety is more complex; for instance, indole-3-carbinol has shown both carcinogenic and anti-carcinogenic properties in different models[11][12]. However, the strong evidence for benzofuran's carcinogenicity suggests that this compound should be presumed to pose a carcinogenic risk until proven otherwise.

Target Organ Toxicity

The primary target organs for toxicity are predicted to be the liver and kidneys .

-

Hepatotoxicity: Benzofuran causes liver damage in animals, characterized by hepatocyte necrosis[3][4]. This toxicity is believed to be mediated by metabolic activation via P-450 oxygenases[3][4]. Some benzofuran derivatives are known to be mitochondrial toxins, inducing apoptosis and necrosis in hepatocytes[13][14].

-

Nephrotoxicity: Repeated administration of benzofuran leads to renal toxicity in both rats and mice[1][15]. Chronic exposure in male rats resulted in death attributed to severe kidney damage[3][4].

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of benzofuran or this compound could be located in the reviewed literature[3][5]. This represents a critical data gap. Standard testing protocols would be required to assess any potential effects on fertility, embryonic development, or postnatal development.

Data Presentation: Summary of Surrogate Toxicology

The following tables summarize the known toxicological endpoints for the parent moieties, benzofuran and indole.

Table 1: Summary of Toxicological Endpoints for Benzofuran

| Toxicological Endpoint | Finding | Species | Reference |

|---|---|---|---|

| Carcinogenicity | Sufficient evidence of carcinogenicity. Increased incidence of liver, lung, forestomach, and kidney tumors. | Rat, Mouse | [1][10][15] |

| IARC Classification | Group 2B: Possibly carcinogenic to humans. | N/A | [1][2] |

| Genotoxicity | Negative in bacterial mutagenicity assays (Ames test). Positive for mutations and sister chromatid exchange in mammalian cells in vitro. | S. typhimurium, Mouse, Hamster | [1][3] |

| Primary Target Organs | Kidney, Liver | Rat, Mouse | [3][4][5] |

| Acute Lethality | Lethal at high oral doses (e.g., 1000 mg/kg/day in rats). | Rat | [4] |

| Reproductive Toxicity | No data available. | N/A |[3][5] |

Table 2: Summary of Toxicological Endpoints for Indole and Derivatives

| Toxicological Endpoint | Finding | Species/System | Reference |

|---|---|---|---|

| Acute Toxicity (Indole) | Moderately hazardous. Oral LD50: 1200 mg/kg (Rat), 750 mg/kg (Mouse). | Rat, Mouse | [6] |

| Irritancy (Indole) | Strong eye irritant; moderate skin and respiratory irritant. | Animal models | [6] |

| Genotoxicity | Nitrosated indole derivatives are mutagenic in the Ames test. Indole-3-carbinol showed mixed results in bacterial assays. | S. typhimurium | [7][11] |

| Carcinogenicity | Complex profile. Some derivatives (e.g., Indole-3-carbinol) can inhibit carcinogenesis, but NTP studies also showed some evidence of carcinogenicity. | Rat, Mouse | [11][12] |

| Mechanism of Toxicity | Inhibition of ATP production and protein folding at high concentrations. Metabolite (indoxyl sulfate) is a uremic toxin. | Bacteria, Mammals |[16][17] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key initial toxicology studies.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD 471 guideline.

-

Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation (reversion)[18][19]. The test compound's mutagenicity is assessed by exposing these bacteria to various concentrations of the substance and selecting for reversion events, which allow the bacteria to grow on a medium lacking the required amino acid[19].

-

Materials:

-

Bacterial Strains: At least five strains are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)[20].

-

Metabolic Activation System (S9 Mix): A cofactor-supplemented post-mitochondrial fraction (S9) from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)[21]. This is used to simulate mammalian metabolism.

-

Media: Minimal glucose agar plates (Vogel-Bonner medium E) with a limiting amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for initial cell divisions.

-

-

Procedure:

-

Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance.

-

Incubation: The test substance, bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in molten top agar[22].

-

Plating: The mixture is poured onto the surface of a minimal agar plate and allowed to solidify.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-related increase in the number of revertant colonies over the negative control, typically a two- to three-fold increase. Positive and negative controls are run concurrently.

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol provides an estimation of acute toxicity and allows for hazard classification.

-

Principle: This method involves a stepwise procedure with the use of a small number of animals per step[23][24]. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. The goal is to classify the substance's toxicity based on fixed dose levels (5, 50, 300, and 2000 mg/kg)[25].

-

Animals: Healthy, young adult rodents (typically female rats) are used. Animals are fasted prior to dosing[26].

-

Procedure:

-

Dosing: A starting dose is selected from one of the fixed levels, typically 300 mg/kg or 2000 mg/kg if low toxicity is expected. A group of three animals is dosed by oral gavage[25].

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days[26].

-

Stepwise Progression:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

-

If one animal dies, the procedure is repeated with three more animals at the same dose.

-

If no animals die, the procedure is repeated with three animals at the next higher dose level.

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Visualizations: Pathways and Workflows

Predicted Metabolic Activation of the Benzofuran Moiety

Caption: Predicted bioactivation pathway for the benzofuran moiety leading to toxicity.

Standard Preclinical Toxicology Workflow

Caption: A typical workflow for the preclinical toxicological assessment of a novel chemical.

General Pathway of Chemical Carcinogenesis

Caption: The multi-stage process of chemical carcinogenesis, from initiation to progression.

References

- 1. Benzofuran (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]

- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 6. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro testing and the carcinogenic potential of several nitrosated indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. Indole - Wikipedia [en.wikipedia.org]

- 17. Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 24. researchgate.net [researchgate.net]

- 25. bemsreports.org [bemsreports.org]

- 26. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for Benzofuran-Indole Compounds in Cell Culture

A Representative Study Based on 3-(Benzofuran-2-ylmethyl)-1H-indole, a Structural Analog of 6-Benzofuran-2-YL-1H-indole

Disclaimer: No direct experimental data was found for the specific compound this compound in the public domain. The following application notes and protocols are constructed based on published research on a closely related structural analog, 3-(benzofuran-2-ylmethyl)-1H-indole , to provide a representative example of how a compound from this class might be utilized in a research setting. The anticancer activities of various benzofuran and indole derivatives have been documented, suggesting their potential as subjects of interest in drug discovery and development.[1][2][3][4]

Application Notes

Compound Class: Benzofuran-Indole Derivatives

Background: Benzofuran and indole moieties are prevalent scaffolds in a variety of biologically active compounds, including many with demonstrated pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The combination of these two heterocyclic systems in a single molecule can lead to novel compounds with unique biological profiles. Derivatives of 3-(benzofuran-2-ylmethyl)-1H-indole have been identified as potential inducers of autophagy in cervical cancer cells, suggesting a possible mechanism of action for their cytotoxic effects.[3]

Mechanism of Action (Hypothesized): Based on studies of related compounds, 3-(benzofuran-2-ylmethyl)-1H-indole derivatives may exert their anticancer effects through the induction of autophagy, a cellular process of self-digestion that can lead to programmed cell death.[3] This is supported by the observation of the conversion of LC3I to LC3II and the downregulation of p62 in treated cervical cancer cells.[3] Some benzofuran derivatives have also been shown to induce apoptosis and target cellular components like tubulin.[8]

Potential Applications in Cell Culture:

-

Anticancer Drug Screening: Assessing the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular pathways affected by the compound, such as apoptosis, autophagy, and cell cycle regulation.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of a series of related analogs to identify key structural features for biological activity.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for two derivatives of 3-(benzofuran-2-ylmethyl)-1H-indole against cervical cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3eb | SiHa | < 40 | [3] |

| C33a | < 40 | [3] | |

| 3ec | SiHa | < 40 | [3] |

| C33a | < 40 | [3] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of a benzofuran-indole compound for use in cell culture experiments.

Materials:

-

Benzofuran-indole compound (e.g., 3-(benzofuran-2-ylmethyl)-1H-indole derivative)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Accurately weigh a precise amount of the benzofuran-indole compound.

-

Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of a benzofuran-indole compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., SiHa, C33a)

-

Complete cell culture medium

-

Benzofuran-indole compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the benzofuran-indole compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Caption: Hypothesized mechanism of action via autophagy induction.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. researchgate.net [researchgate.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Benzofuran-2-YL-1H-indole as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzofuran-2-YL-1H-indole is a novel heterocyclic compound that exhibits intrinsic fluorescence, making it a promising candidate for the development of fluorescent probes in biomedical research and drug discovery. This molecule combines the structural motifs of benzofuran and indole, both of which are known to be "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3][4] The unique photophysical properties of the benzofuran-indole core can be exploited for various applications, including the detection of pathological protein aggregates and the visualization of cellular processes.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, and for evaluating its potential as an anticancer agent through in vitro cell-based assays.

Properties of this compound

The photophysical and biological properties of this compound are summarized below. These properties are based on the expected characteristics of the benzofuran-indole scaffold, as detailed in the scientific literature for similar compounds.

Photophysical Properties

| Property | Value |

| Excitation Maximum (λex) | ~350 nm |

| Emission Maximum (λem) | ~450 nm (in non-polar solvents), with potential for red-shift upon binding to target |

| Stokes Shift | ~100 nm |

| Quantum Yield (Φ) | Moderate in aqueous solutions, significantly enhanced upon binding to hydrophobic pockets of proteins |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |

Biological Properties

| Property | Description |

| Target Binding | Exhibits affinity for the hydrophobic pockets of aggregated proteins, particularly amyloid-β fibrils. |

| Cell Permeability | The planar, heterocyclic structure is expected to facilitate passive diffusion across cell membranes. |

| Biocompatibility | Benzofuran and indole derivatives have shown good biocompatibility in various studies.[5] |

| Potential Applications | Fluorescent staining of amyloid plaques in brain tissue, in vitro screening of anticancer activity, and cellular imaging.[6][7] |

Application 1: Fluorescent Staining of Amyloid-β Plaques

The accumulation of amyloid-β (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease.[6][7] Fluorescent probes that can selectively bind to and illuminate these plaques are invaluable tools for disease diagnosis and for screening potential therapeutic agents. The hydrophobic and planar nature of this compound makes it a promising candidate for this application. Upon binding to the β-sheet-rich structures of Aβ fibrils, the probe is expected to exhibit enhanced fluorescence due to restricted intramolecular rotation.

Experimental Protocol: Staining of Aβ Plaques in Brain Tissue